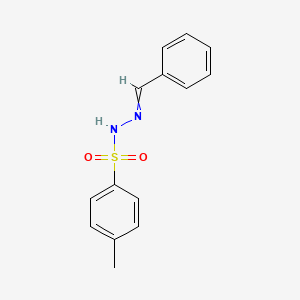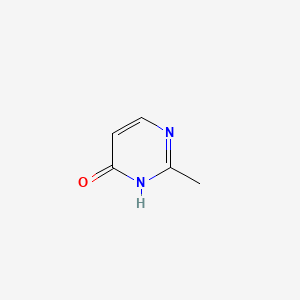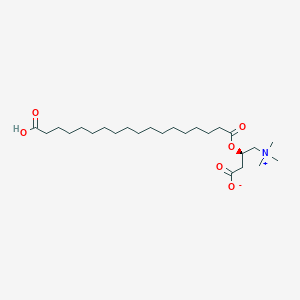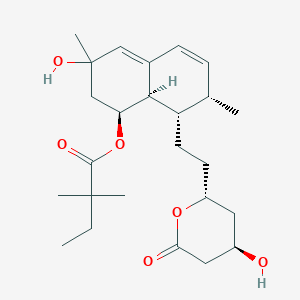
ベンザルデヒドトシルヒドラゾン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Benzaldehyde tosylhydrazone (BTH) is an important intermediate in the synthesis of a variety of compounds. It is a white crystalline solid with a melting point of 113-115°C. BTH is an important component in the synthesis of pharmaceuticals, dyes, and other organic compounds. BTH can be synthesized from benzaldehyde and tosylhydrazine. It has been used in the synthesis of many drugs, such as ibuprofen and ciprofloxacin. BTH is also used as a reagent in the synthesis of other compounds, such as imidazole and piperazine.
科学的研究の応用
テトラゾールの合成
ベンザルデヒドトシルヒドラゾンは、2,5-二置換-2H-テトラゾールの位置選択的合成に使用されます。 このプロセスには、テトラゾールとのC-Nカップリング反応が含まれ、テトラゾールが配位化学および医薬品化学において幅広い用途を持つことから重要です {svg_1}.
環状化合物の構築
この化合物は、様々な遷移金属触媒反応および遷移金属フリー反応における合成子として役立ちます。 特に、炭素-炭素結合および炭素-ヘテロ原子結合の形成に有用であり、様々な環状化合物の構築につながります {svg_2}.
診断アッセイの製造
医療分野では、ベンザルデヒドトシルヒドラゾンは診断アッセイの製造に用いられます。 血液学および組織学において、診断ツールの開発に使用されます {svg_3}.
有機合成
ナトリウム塩の存在下、亜リン酸ジエチルと反応して新しい有機化合物を生成します。 この反応は、有機化学における合成経路の一部であり、様々な医薬品開発に貢献しています {svg_4}.
作用機序
Target of Action
Benzaldehyde tosylhydrazone primarily targets the C-N coupling reaction . It interacts with tetrazoles, which are widely used in coordination and medicinal chemistry . The compound also targets indoles, which are prevalent architectures found in a myriad of biologically active natural and synthesized compounds .
Mode of Action
Benzaldehyde tosylhydrazone undergoes a C-N coupling reaction with tetrazoles using thermic activation in the presence of different bases . The reactions are highly regioselective, resulting in the corresponding 2,5-disubstituted-2H-tetrazoles as main products and 1,5-disubstituted-1H-tetrazoles as minor products .
Biochemical Pathways
Benzaldehyde tosylhydrazone is involved in the β-oxidative pathway in peroxisomes . It is also involved in the formation of carbon–carbon and carbon–heteroatom bonds through a variety of transition-metal-catalyzed and transition-metal-free reactions .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could influence its absorption, distribution, metabolism, and excretion.
Result of Action
The molecular and cellular effects of Benzaldehyde tosylhydrazone’s action are primarily seen in its ability to disrupt cellular antioxidation . This disruption can inhibit fungal growth, making the compound effective as an antifungal agent . It also has the potential to promote the absorption of drugs with lower oral bioavailability by disturbing the integrity of lipid bilayer enhanced membrane permeability .
Action Environment
The action of Benzaldehyde tosylhydrazone can be influenced by environmental factors such as temperature, as its reactions involve thermic activation . The presence of different bases also influences the compound’s action . .
Safety and Hazards
生化学分析
Biochemical Properties
Benzaldehyde tosylhydrazone is involved in various biochemical reactions. It is known to participate in transition-metal-catalyzed and transition-metal-free reactions, which afford novel methodologies for the formation of carbon–carbon and carbon–heteroatom bonds
Cellular Effects
Related compounds, such as redox-active benzaldehydes, have been shown to disrupt cellular antioxidation systems, effectively inhibiting fungal growth
Molecular Mechanism
It is known that N-tosylhydrazones, a group to which Benzaldehyde tosylhydrazone belongs, can be used as versatile building blocks in the construction of a range of cyclic compounds . They can also react with metals to form metal carbenes, which are used in cyclopropanations and epoxidations .
Metabolic Pathways
It is known that benzaldehydes can be metabolized via the benzaldehyde, benzoate, and catechol ortho-cleavage pathway .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzaldehyde tosylhydrazone involves the reaction of tosylhydrazine with benzaldehyde in the presence of a catalyst.", "Starting Materials": [ "Benzaldehyde", "Tosylhydrazine", "Catalyst (such as p-toluenesulfonic acid or sulfuric acid)", "Solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve tosylhydrazine in the solvent", "Add the catalyst to the solution", "Slowly add benzaldehyde to the solution while stirring", "Heat the mixture to reflux for several hours", "Cool the mixture and filter the resulting solid", "Wash the solid with cold solvent and dry it in a vacuum oven", "Recrystallize the solid from a suitable solvent to obtain pure Benzaldehyde tosylhydrazone" ] } | |
CAS番号 |
1666-17-7 |
分子式 |
C14H14N2O2S |
分子量 |
274.34 g/mol |
IUPAC名 |
N-[(Z)-benzylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H14N2O2S/c1-12-7-9-14(10-8-12)19(17,18)16-15-11-13-5-3-2-4-6-13/h2-11,16H,1H3/b15-11- |
InChIキー |
FZFLTDNAHASQQC-PTNGSMBKSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=CC=C2 |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2 |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B1148164.png)